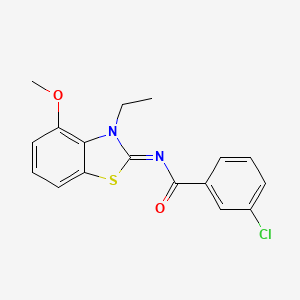

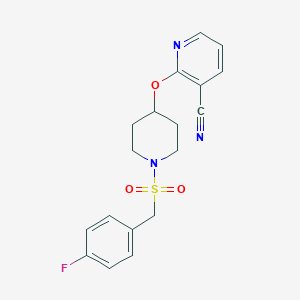

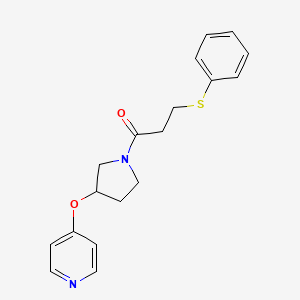

![molecular formula C36H50N2 B2466698 2-(naphthalen-1-ylmethyl)-1-octadecyl-1H-benzo[d]imidazole CAS No. 477543-52-5](/img/structure/B2466698.png)

2-(naphthalen-1-ylmethyl)-1-octadecyl-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is a heterocyclic compound that is a part of many important biological structures, such as histamine and biotin . Naphthalene is a polycyclic aromatic hydrocarbon that consists of two fused benzene rings . A compound with a similar structure, 1-(naphthalen-1-ylmethyl)-2-(pyridin-4-yl)-1H-benzo[d]imidazole, has been mentioned in the literature .

Synthesis Analysis

While specific synthesis methods for “2-(naphthalen-1-ylmethyl)-1-octadecyl-1H-benzo[d]imidazole” are not available, imidazole derivatives can be synthesized from o-phenylenediamine and naphthene-1-acetic acid/2-naphthoxyacetic acid . Another method involves the use of Chloramin-T or phosphorous oxychloride .Molecular Structure Analysis

The molecular structure of imidazole and naphthalene derivatives can be characterized using techniques like 1D (31P, 1H-, 13C-) and 2D (1H-1H and 1H-, 13C-) NMR spectroscopy, IR, and HRMS .Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions. For instance, they can be synthesized via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC) .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole and naphthalene derivatives can be quite diverse. For instance, some naphthoimidazoles have shown promising values for molar absorptivity coefficients, intense fluorescence emissions in the blue region, and large Stokes shifts .Applications De Recherche Scientifique

Synthesis and Characterization

Benzimidazole derivatives, including those with naphthalene substitutions, are synthesized through various chemical processes. These processes are often aimed at producing compounds with potential therapeutic or material applications due to their unique chemical properties. For example, the design, synthesis, and characterization of metal complexes derived from Schiff base 2-aminomethylbenzimidazole and 2-hydroxynaphthaldehyde have been explored, indicating the ligand's ability to adopt different geometries when bonding to metal ions, which could be significant for developing new materials or drugs (Al-Hakimi et al., 2020).

Biological Activity

Research into the biological activity of benzimidazole derivatives encompasses their antibacterial, antifungal, and anticancer properties. For instance, novel series of heterocyclic compounds based on benzimidazole and naphthalene structures have been synthesized and evaluated for their antibacterial and antifungal activities, revealing potential as therapeutic agents (Patel & Patel, 2015). Additionally, certain compounds have shown protective activities against DNA damage, suggesting their potential in cancer prevention or treatment strategies (Abdel-Wahab, El-Ahl, & Badria, 2009).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(naphthalen-1-ylmethyl)-1-octadecylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H50N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-29-38-35-28-20-19-27-34(35)37-36(38)30-32-25-22-24-31-23-17-18-26-33(31)32/h17-20,22-28H,2-16,21,29-30H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTPEDBNDIKJSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

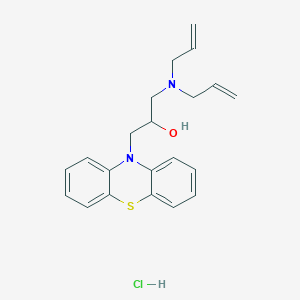

![N-(1-Cyanoethyl)-3-[(2-hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2466624.png)

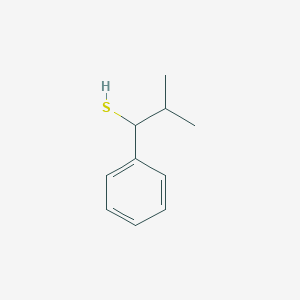

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-methylpropanoic acid](/img/structure/B2466630.png)

![9-(4-bromophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2466631.png)

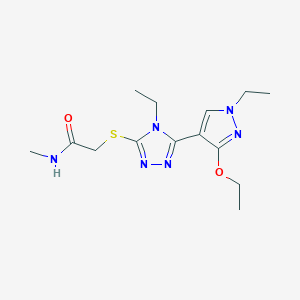

![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2466637.png)